![molecular formula C15H9ClF3N5O3S2 B2842240 1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea CAS No. 2085690-42-0](/img/structure/B2842240.png)

1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

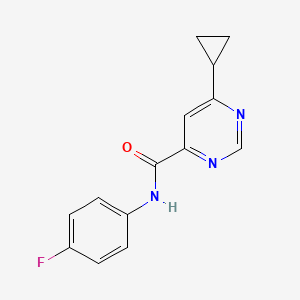

The compound “1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea” is a complex organic molecule . It contains several functional groups including a benzenesulfonyl group, a thiadiazol group, and a urea group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups . The benzenesulfonyl group would provide a planar aromatic ring, while the thiadiazol and urea groups would introduce additional heteroatoms (nitrogen, sulfur) and potential sites for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present . For example, the benzenesulfonyl group could undergo electrophilic aromatic substitution reactions, while the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple polar functional groups would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, including compounds with structural similarities to the chemical of interest, was developed. This method utilizes microwave irradiation for the synthesis, offering satisfactory yields and a better reaction time compared to conventional heating. The new derivatives were characterized by 1H NMR, ESI-MS, and Elemental analysis, with the crystal structure of a specific compound determined by X-ray single crystal diffraction (Li & Chen, 2008).

Crystal Structure Analysis

The crystal structure of a benzoylphenylurea insecticide, which shares structural components with the targeted compound, was analyzed. This study detailed the dihedral angles between planes of the central dichlorophenyl and terminal difluorophenyl and chloropyridyl rings, highlighting the molecular interactions that contribute to its solid-state architecture. The analysis provided insights into N—H⋯O hydrogen bonds, F⋯Cl and Cl⋯Cl contacts, and π–π interactions, which collectively result in a two-dimensional architecture (Cho et al., 2015).

Environmental Degradation

Research on the degradation of imazosulfuron, a compound with a similar sulfonylurea structure, in soil under both aerobic and anaerobic conditions, was conducted to evaluate its environmental fate. The study found that chemical cleavage of the sulfonylurea bond was the main degradation pathway under aerobic conditions, while under anaerobic conditions, microbial activity led to demethylation of the compound. This research offers valuable information on the biodegradation pathways and environmental persistence of sulfonylurea derivatives (Morrica et al., 2001).

Expanding Chemical Reactions

A study on the oxidative C-H amination of N-trichloroethoxysulfonyl-protected ureas and guanidines demonstrated high yields for tertiary and benzylic-derived substrates. This reaction, facilitated by a specific catalyst and solvent, highlights the versatility of urea derivatives in chemical synthesis and their potential applications in developing new compounds with diverse functionalities (Kim et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N5O3S2/c16-10-6-8(15(17,18)19)7-20-11(10)12-22-23-14(28-12)21-13(25)24-29(26,27)9-4-2-1-3-5-9/h1-7H,(H2,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQWBVBVEFHBJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide](/img/structure/B2842158.png)

![6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2842161.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2842166.png)

![(4-(benzylthio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2842168.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2842170.png)

![2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2842171.png)

![1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2842172.png)

![1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842173.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2842174.png)